

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodo-2-methylpropane**

Cat. No.: **B147064**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

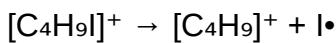
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isobutyl iodide (**1-iodo-2-methylpropane**). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and impurity profiling.

Executive Summary

The mass spectrum of isobutyl iodide is characterized by a distinct fragmentation pattern dominated by the facile cleavage of the carbon-iodine bond. This guide details the primary fragmentation pathways, presents quantitative data on the major fragment ions, and provides a standardized experimental protocol for acquiring the mass spectrum of this compound. A visual representation of the fragmentation logic is also included to facilitate a deeper understanding of the underlying ionization and fragmentation processes.

Mass Spectrometry Data

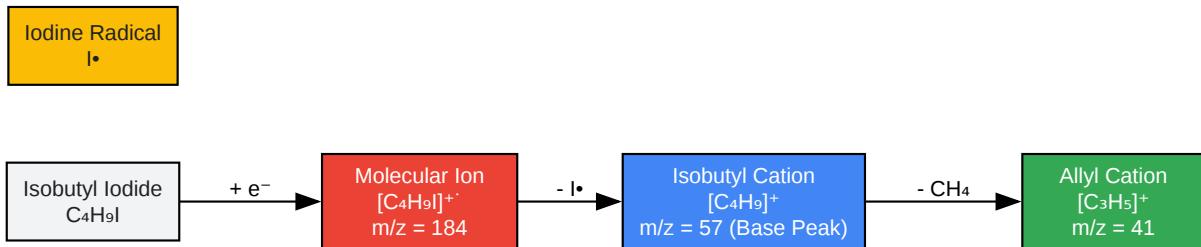
The electron ionization mass spectrum of isobutyl iodide reveals several key fragments that are indicative of its structure. The data presented in Table 1 has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

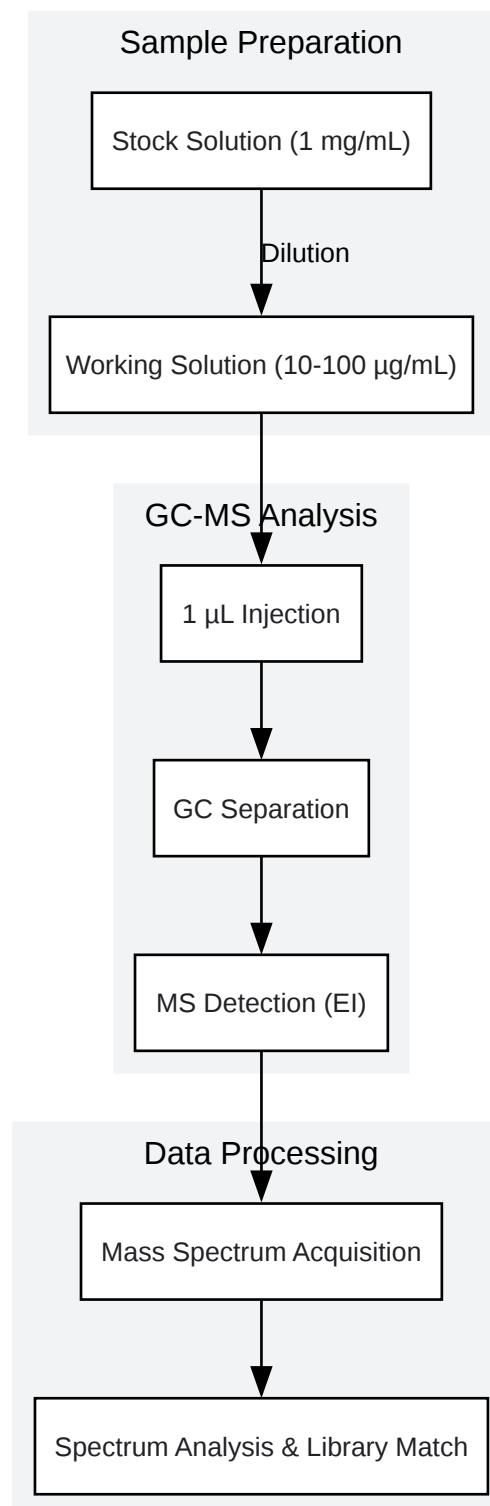

Table 1: Mass Spectrometry Fragmentation Data for Isobutyl Iodide

m/z	Relative Intensity (%)	Ion Formula (Proposed)	Fragment Name
27	25	$[\text{C}_2\text{H}_3]^+$	Vinyl cation
29	15	$[\text{C}_2\text{H}_5]^+$	Ethyl cation
39	20	$[\text{C}_3\text{H}_3]^+$	Propargyl cation
41	60	$[\text{C}_3\text{H}_5]^+$	Allyl cation
43	30	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation
57	100	$[\text{C}_4\text{H}_9]^+$	Isobutyl cation (Base Peak)
127	5	$[\text{I}]^+$	Iodine cation
184	2	$[\text{C}_4\text{H}_9\text{I}]^+$	Molecular Ion (M^+)

Fragmentation Pattern and Mechanisms

The fragmentation of isobutyl iodide upon electron ionization is primarily dictated by the weakness of the carbon-iodine bond. The process can be summarized as follows:


- Ionization: The high-energy electrons in the ion source remove an electron from the isobutyl iodide molecule, forming a molecular ion, $[\text{C}_4\text{H}_9\text{I}]^+$, with a mass-to-charge ratio (m/z) of 184. [2] Due to the instability of the molecular ion, its abundance is typically low.[2]
- Primary Fragmentation (α -Cleavage): The most favorable fragmentation pathway is the homolytic cleavage of the C-I bond. This is because the C-I bond is the weakest bond in the molecule.[2] This cleavage results in the formation of a neutral iodine radical ($\text{I}\cdot$) and an isobutyl cation ($[\text{C}_4\text{H}_9]^+$).



The resulting isobutyl cation has an m/z of 57 and is the most stable and abundant ion in the spectrum, hence it is designated as the base peak (100% relative intensity).[2]

- Secondary Fragmentation: The isobutyl cation (m/z 57) can undergo further fragmentation through the loss of neutral molecules like ethene (C_2H_4) or propene (C_3H_6) to form smaller, less abundant fragment ions observed in the spectrum, such as the allyl cation (m/z 41).
- Other Fragments: A small peak at m/z 127, corresponding to the iodine cation ($[I]^+$), is also observed.^[2] This indicates that, to a lesser extent, the charge can be retained by the iodine atom during the initial C-I bond cleavage.

The following diagram illustrates the primary fragmentation pathway of isobutyl iodide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propane, 1-iodo-2-methyl- [webbook.nist.gov]
- 2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH₃)₂CHCH₂I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147064#mass-spectrometry-fragmentation-pattern-of-isobutyl-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com